molecular formula C16H13Br2ClN2O3 B15018173 N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

N'-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide

Cat. No.: B15018173
M. Wt: 476.5 g/mol
InChI Key: XYEQUCDYIOORHK-DNTJNYDQSA-N
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Description

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chlorophenyl group, a dibromo-methoxyphenoxy moiety, and an acetohydrazide functional group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chlorobenzaldehyde and 2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl or dibromo groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols; often in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it could inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methylphenoxy)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-ethoxyphenoxy)acetohydrazide
  • N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-propoxyphenoxy)acetohydrazide

Uniqueness

N’-[(E)-(4-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13Br2ClN2O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H13Br2ClN2O3/c1-23-14-7-11(17)6-13(18)16(14)24-9-15(22)21-20-8-10-2-4-12(19)5-3-10/h2-8H,9H2,1H3,(H,21,22)/b20-8+

InChI Key

XYEQUCDYIOORHK-DNTJNYDQSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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